molecular formula C3H6F2O2 B2752878 (R)-3,3-Difluoro-1,2-propanediol CAS No. 1026908-13-3

(R)-3,3-Difluoro-1,2-propanediol

Cat. No.: B2752878
CAS No.: 1026908-13-3
M. Wt: 112.076
InChI Key: JPAVBODQAQRIMW-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3,3-Difluoro-1,2-propanediol is a useful research compound. Its molecular formula is C3H6F2O2 and its molecular weight is 112.076. The purity is usually 95%.
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Scientific Research Applications

Biotechnological Production of Diols

Anaerobic Bioprocessing for 1,3-Propanediol Production : Research highlights the anaerobic conversion of glycerol to 1,3-propanediol in bioreactors, showcasing an innovative method to valorize glycerol from the biodiesel industry. This process demonstrates the potential for microbial pathways to produce diols, offering a sustainable alternative to chemical synthesis methods (Gallardo et al., 2014).

Chemical Synthesis and Catalysis

Hydrogenolysis of Glycerol : A study on the direct hydrogenolysis of glycerol over rhenium-modified iridium catalysts shows the potential for converting glycerol to 1,3-propanediol. This research indicates the importance of catalysts in improving the efficiency and selectivity of producing diols from renewable resources (Nakagawa et al., 2010).

Engineering Microbial Strains for Enhanced Diol Production

Genetic Engineering for Improved 1,3-Propanediol Production : Advances in genetic engineering have led to the development of microbial strains with enhanced capabilities to produce 1,3-propanediol. This approach not only increases yield but also addresses limitations such as metabolite inhibition, showcasing the potential for engineered organisms in the biotechnological production of diols (Yang et al., 2018).

Metabolic Engineering for Diol Biosynthesis

Metabolic Pathway Engineering in E. coli : The construction of a metabolic pathway for 1,3-propanediol biosynthesis in Escherichia coli demonstrates the feasibility of using engineered bacteria to produce diols from glucose. This research provides insights into how metabolic engineering can be leveraged to create efficient biosynthesis pathways for chemicals like diols from renewable resources (Liang et al., 2010).

Environmental Applications

Deoxyfluorination for Chemical Synthesis : The development of novel reagents for the deoxyfluorination of carboxylic acids, enabling the efficient production of acyl fluorides and amides, highlights the role of fluorinated compounds in chemical synthesis. This research underscores the versatility of fluorinated intermediates in producing a wide range of valuable chemicals, potentially including derivatives of diols (Wang et al., 2021).

Properties

IUPAC Name

(2R)-3,3-difluoropropane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2O2/c4-3(5)2(7)1-6/h2-3,6-7H,1H2/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAVBODQAQRIMW-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(F)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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